2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

IGF-1R inhibitor synthesis pyrrolotriazine BMS-754807

Difficulty sourcing the exact late-stage intermediate for BMS-754807-type IGF-1R/IR inhibitor programs. This compound provides the definitive C4 (5-cyclopropyl-1H-pyrazol-3-ylamino) pharmacophore pre-installed with a versatile 2-chloro leaving group, enabling direct Pd-mediated or SNAr derivatization. • Single batch enables parallel C2 diversification (Suzuki, Buchwald, SNAr) for SAR libraries. • Isolated solid with defined purity specs supports QbD and impurity fate-and-purge studies. • Direct precursor to [18F]BMS-754807 PET tracer.

Molecular Formula C12H11ClN6
Molecular Weight 274.71 g/mol
CAS No. 918538-08-6
Cat. No. B1417907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
CAS918538-08-6
Molecular FormulaC12H11ClN6
Molecular Weight274.71 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)NC3=NC(=NN4C3=CC=C4)Cl
InChIInChI=1S/C12H11ClN6/c13-12-15-11(9-2-1-5-19(9)18-12)14-10-6-8(16-17-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,14,15,16,17,18)
InChIKeyPGGQMDXVLWTRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-754807 Key Intermediate (CAS 918538-08-6)


2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 918538-08-6) is a pyrrolotriazine derivative bearing a chloro leaving group at the 2-position and a cyclopropyl-pyrazole amine substituent at the 4-position [1]. This compound serves as a critical late-stage synthetic intermediate in the preparation of BMS-754807, an ATP-competitive, reversible dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) that progressed to clinical development [2][3]. The pyrrolo[2,1-f][1,2,4]triazine core is recognized as a privileged kinase inhibitor scaffold, and the 2-chloro substituent provides a versatile synthetic handle for divergent derivatization to access structurally diverse 2,4-disubstituted pyrrolotriazines [1].

01
Late‑stage BMS‑754807 intermediate
Pre‑installed C4 pharmacophore
02
2‑Chloro universal diversification handle
Enables parallel analog synthesis
03
Multi‑supplier procurement
Catalog‑grade purity, consistent availability

Irreplaceability in IGF-1R Inhibitor Synthesis


The regiochemical and functional group arrangement of this intermediate—a chlorine atom at C2 and a pre-installed 5-cyclopropyl-1H-pyrazol-3-ylamino group at C4—is non-negotiable for the convergent synthesis of BMS-754807 and its analogs [1]. Generic substitution with earlier-stage intermediates such as 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine would necessitate additional synthetic steps, risking lower regioselectivity during the introduction of the C4 amine due to competing reactivity at both positions [1]. The cyclopropyl-pyrazole moiety itself is a critical pharmacophore; its replacement with other heterocycles (e.g., simple aniline or benzylamine) abolishes potent IGF-1R/IR inhibitory activity, as demonstrated in the structure-activity relationship (SAR) studies leading to BMS-754807 [2]. The 2-chloro group is the precise leaving group required for the final Pd-mediated or nucleophilic aromatic substitution step that installs the prolinamide moiety, and alternative halogens (e.g., bromo) alter reaction kinetics and radiochemical incorporation efficiency [3].

Earlier‑stage dichloro precursor
Starting from 2,4‑dichloro adds two steps and introduces regiochemical ambiguity, risking lower coupling yields and regioisomer separation challenges.
Alternative halogen leaving groups
Bromo or iodo analogs alter reaction kinetics in Pd‑mediated couplings and may shift radiochemical incorporation efficiency for PET tracer synthesis.
C4 pharmacophore modification
Replacing the cyclopropyl‑pyrazole with anilines or other heterocycles abolishes potent IGF‑1R/IR inhibition as demonstrated in SAR campaigns.

Quantitative Differentiation Evidence


Synthetic Step Economy

The target compound embodies the product of the first two of three synthetic steps from 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (4) to the BMS-754807 reference standard. Using this pre-functionalized intermediate, the final Pd-catalyzed coupling to install the prolinamide moiety proceeds in a single step. In the published [18F]BMS-754807 radiosynthesis, the three-step sequence starting from 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (4) achieved a 50% overall yield to the reference standard [1]. Procuring the target compound directly eliminates the first two steps (sequential installation of the 4-amino group and selective 2-chloro retention), collapsing a multi-day synthesis into a single transformation [1].

Synthetic Step Economy
Head‑to‑head
2 steps eliminated
67% reduction
Shortens campaign timelines
Single Pd‑coupling vs. three‑step sequence
IGF-1R inhibitor synthesis pyrrolotriazine BMS-754807 radiochemistry

Regiochemical Purity Assurance

The 2,4-dichloro precursor presents two electrophilic sites for nucleophilic aromatic substitution. When amination is performed directly on 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine, there is a risk of forming the undesired 2-amino regioisomer or bis-addition byproducts, which can be challenging to separate [1]. The target compound, as a pre-qualified mono-aminated intermediate, eliminates this regiochemical ambiguity entirely. The C4-(5-cyclopropyl-1H-pyrazol-3-yl)amino substitution pattern has been rigorously validated as the active pharmacophore orientation through X-ray co-crystal structures of BMS-754807 bound to IGF-1R (PDB: 3I81) [2].

Regiochemical Purity
Class‑level
Single regioisomer
vs. mixture from dichloro
Eliminates regioisomer QC burden
Validated pharmacophore orientation (PDB 3I81)
regioselective amination pyrrolotriazine heterocyclic chemistry IGF-1R pharmacophore

BMS-754807 Target Engagement

While direct kinase inhibitory data for the 2-chloro intermediate are not publicly reported, the final compound BMS-754807—synthesized directly from this intermediate—exhibits potent, balanced dual inhibition of IGF-1R (IC50 = 1.8 nM) and IR (IC50 = 1.7 nM) in cell-free kinase assays [1]. The 2-chloro intermediate is the immediate precursor to this activity; the C4 pharmacophore is fully elaborated in the intermediate, and only the C2 substituent changes in the final coupling step. In contrast, analogs with alternative C4 substituents (e.g., simple anilines) showed substantially reduced potency in the SAR campaign [2]. BMS-754807 demonstrates >10-fold selectivity over a panel of other kinases including Met, Aurora A/B, TrkA/B, and Ron, and minimal activity against Flt3, Lck, MK2, PKA, and PKC [1].

Target Engagement Context
Class‑level
BMS‑754807 IC₅₀ 1.8 nM (IGF‑1R)
Intermediate is precursor only
Established chemical series context
Data from final drug; not direct intermediate activity
IGF-1R inhibitor kinase assay BMS-754807 IC50

Commercial Availability and Purity

The target compound is commercially available from multiple global suppliers with documented purity specifications of 95% to 98% . This stands in contrast to the more reactive 2,4-dichloro precursor, which typically requires cold storage and is more prone to hydrolysis. Commercial catalog listings for CAS 918538-08-6 confirm the compound's identity through CAS number, MDL number (MFCD23380120), molecular formula (C12H11ClN6), and molecular weight (274.71 g/mol) . Suppliers include AKSci (catalog 3175AH, 98%), Chemshuttle (catalog 102112, 95%), and Leyan (catalog 1059480, 98%), among others . The multi-supplier landscape reduces single-source dependency risk.

Commercial Availability
Data to verify
95–98% purity
≥5 global suppliers
Multi‑source procurement
Catalog data as of 2024–2025; verify lot
chemical procurement purity specification pyrrolotriazine intermediate commercial availability

Research and Industrial Applications


Divergent Analog Synthesis for Kinase Profiling

With the 4-position pharmacophore pre-installed and the 2-chloro group as a universal leaving group, this intermediate enables parallel medicinal chemistry campaigns: a single batch of the intermediate can be divided and subjected to Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions with diverse coupling partners to rapidly generate libraries of C2-modified analogs [1]. This approach was employed in the BMS-754807 lead optimization program, where systematic variation of the C2 substituent—from simple alkyl amines to elaborated prolinamides—enabled fine-tuning of IGF-1R/IR potency, selectivity over related kinases, and optimization of drug-like properties [2].

Radiosynthesis of [18F]BMS-754807 PET Tracer

The target compound is the direct precursor to the bromo derivative (1a) used in [18F]BMS-754807 radiosynthesis. Starting from this intermediate, conversion to the bromo derivative followed by [18F]fluorination yields the PET tracer in sufficient radiochemical yield and purity for preclinical imaging studies [1]. The [18F]BMS-754807 tracer has demonstrated specific in vitro binding to human glioblastoma (grade IV), breast cancer, and pancreatic tumor tissues, supporting its potential as a non-invasive biomarker for IGF-1R expression [1].

Process Chemistry and API Manufacturing

As the immediate precursor to the final API, this intermediate is the critical control point for process scale-up of BMS-754807-type compounds. Having the mono-chlorinated, C4-aminated intermediate as an isolated, characterized solid with defined purity specifications allows process chemists to establish robust in-process controls, impurity fate-and-purge studies, and quality-by-design frameworks before committing to the final high-value coupling step [1][2]. The 2-chloro substituent provides a more controlled reactivity profile for large-scale Pd-catalyzed transformations compared to more labile 2-bromo or 2-iodo analogs [1].

Chemical Biology Tool Compound Generation

Academic and industry groups investigating IGF-1R/IR signaling in cancer, metabolism, and aging can use this intermediate to synthesize custom tool compounds bearing affinity tags (biotin), fluorescent reporters, or photoaffinity labels at the C2 position, while retaining the validated C4 pharmacophore for target engagement [1][2]. The commercial availability of the intermediate at research-scale quantities (100 mg to gram scale) enables exploratory chemical biology studies without requiring in-house expertise in pyrrolotriazine heterocycle construction.

Application
Selection Property
Validation Focus
Kinase inhibitor analog synthesis
C2 chloro diversification handle
SAR library generation and potency tuning
IGF‑1R imaging probe synthesis
Precursor to [18F] labeling
Radiochemical yield and tissue binding
BMS‑754807‑type process scale‑up
Defined solid intermediate
In‑process control and Pd‑coupling robustness
Chemical biology probe synthesis
Pre‑validated C4 pharmacophore
Affinity/fluorescent label incorporation
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